molecular formula C18H20N4O4 B10998937 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B10998937
M. Wt: 356.4 g/mol
InChI Key: RDFARECWKFMHFT-UHFFFAOYSA-N
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Description

“2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide” is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. This compound features a benzazepine core with methoxy and oxo functional groups, as well as a pyrazole moiety attached via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide” typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Benzazepine Core: Starting from a suitable aromatic precursor, the benzazepine core can be constructed through cyclization reactions.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled to the benzazepine core via an acetamide linkage using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially affecting the methoxy or oxo groups.

    Reduction: Reduction reactions might target the oxo group, converting it to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with varied functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.

    Receptor Binding: Potential to bind to certain biological receptors, influencing physiological processes.

Medicine

    Pharmacological Activity: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzazepine Derivatives: Compounds with similar benzazepine cores but different substituents.

    Pyrazole Derivatives: Compounds featuring the pyrazole moiety with varied functional groups.

Uniqueness

    Structural Complexity: The combination of benzazepine and pyrazole moieties with specific functional groups makes this compound unique.

    Its diverse functional groups and structural features may offer unique pharmacological and industrial applications compared to other similar compounds.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C18H20N4O4/c1-21-10-14(9-19-21)20-17(23)11-22-5-4-12-6-15(25-2)16(26-3)7-13(12)8-18(22)24/h4-7,9-10H,8,11H2,1-3H3,(H,20,23)

InChI Key

RDFARECWKFMHFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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